molecular formula C11H12O3 B3329795 2-(4-Formylphenyl)propionic acid methyl ester CAS No. 63476-54-0

2-(4-Formylphenyl)propionic acid methyl ester

Cat. No. B3329795
CAS RN: 63476-54-0
M. Wt: 192.21 g/mol
InChI Key: RBAQUIFHFPBFJL-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)propionic acid methyl ester (FAPMA) is an organic compound with a chemical formula of C11H12O31. It has a molecular weight of 192.21 g/mol1.



Synthesis Analysis

While there are no specific synthesis methods for 2-(4-Formylphenyl)propionic acid methyl ester found, a related compound, 2-(4-bromomethyl phenyl) propionic acid, has a synthesis method involving several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde2.



Molecular Structure Analysis

The molecular structure of 2-(4-Formylphenyl)propionic acid methyl ester is not directly available. However, the compound has a molecular formula of C11H12O31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2-(4-Formylphenyl)propionic acid methyl ester. However, related compounds such as pinacol boronic esters have been studied for their reactions, including catalytic protodeboronation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Formylphenyl)propionic acid methyl ester are not directly available. However, esters in general are known to be polar but do not engage in hydrogen bonding with each other, resulting in lower boiling points compared to their carboxylic acid counterparts4.


Future Directions

There are no specific future directions available for 2-(4-Formylphenyl)propionic acid methyl ester. However, the compound could potentially be explored for various applications in organic synthesis, given its structural features.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

methyl 2-(4-formylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAQUIFHFPBFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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